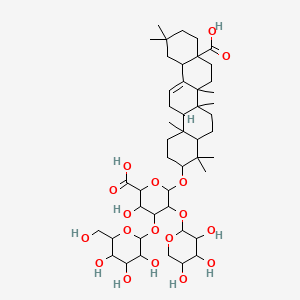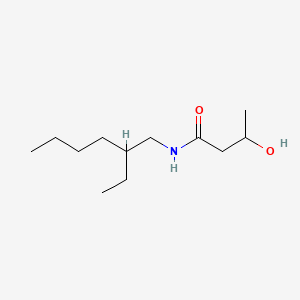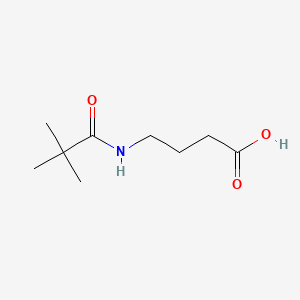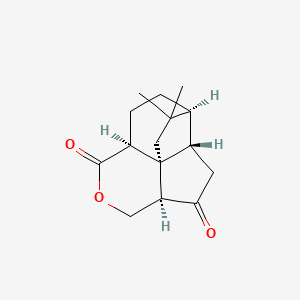![molecular formula C17H24N2O3 B1207625 (2S)-3-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid](/img/structure/B1207625.png)
(2S)-3-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid is an isoleucine derivative.
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been used in the synthesis of various analogs and derivatives, which are significant in organic chemistry and pharmaceutical research. For instance, its synthesis involves steps like conversion from 5-hydroxy-2-pentanone, treatment with hydrogen bromide, and subsequent reactions leading to products like N5-hydroxy-2-methylarginine (Maehr & Leach, 1978).
- Another example includes the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, showcasing the compound's role in the creation of complex organic molecules (Göksu et al., 2003).
Biological and Pharmacological Research
- The compound has applications in biological studies, such as in the synthesis and evaluation of various benzoic acid derivatives for bioactivity. These studies involve molecular docking, cytotoxicity against cancer cell lines, and antioxidant activity assessments (Kumar et al., 2019).
- Additionally, derivatives of the compound have been analyzed for their potential emetic effects and their impact on stereotypical behaviors in animal models, contributing to the understanding of drug action mechanisms (Burkman, 1973).
Chemical Properties and Interactions
- The compound and its derivatives have been studied for their fluorescence derivatization properties, particularly with amino acids. This research has implications in biochemistry and analytical methods, enhancing the understanding of molecular interactions (Frade et al., 2007).
- Research also extends to exploring its role in electrochemical properties and pseudocapacitance performance in conductive polymer films. Such studies are significant in materials science and the development of energy storage materials (Kowsari et al., 2018).
properties
Product Name |
(2S)-3-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid |
|---|---|
Molecular Formula |
C17H24N2O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoylamino)pentanoic acid |
InChI |
InChI=1S/C17H24N2O3/c1-3-11(2)15(16(20)21)19-17(22)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,11,14-15H,3,6,8,10H2,1-2H3,(H,20,21)(H2,18,19,22)/t11?,14?,15-/m0/s1 |
InChI Key |
JBXTXIBJTZOOPH-KWCHVYNWSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)NC(=O)NC1CCCC2=CC=CC=C12 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)NC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















